![molecular formula C11H10F3NO2S B14318667 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide CAS No. 112825-60-2](/img/structure/B14318667.png)
3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide: is a synthetic organic compound with the molecular formula C11H10F3NO2S It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid, trifluoromethylthiol, and butanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-Oxo-N-phenylbutanamide: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.
2-[(Trifluoromethyl)sulfanyl]butanamide:
N-phenyl-2-[(trifluoromethyl)sulfanyl]acetamide: Has a shorter carbon chain, influencing its physical and chemical properties.
Uniqueness: 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide stands out due to the presence of both the oxo and trifluoromethylsulfanyl groups
Properties
CAS No. |
112825-60-2 |
|---|---|
Molecular Formula |
C11H10F3NO2S |
Molecular Weight |
277.26 g/mol |
IUPAC Name |
3-oxo-N-phenyl-2-(trifluoromethylsulfanyl)butanamide |
InChI |
InChI=1S/C11H10F3NO2S/c1-7(16)9(18-11(12,13)14)10(17)15-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,15,17) |
InChI Key |
HEMHRKGTHQYKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
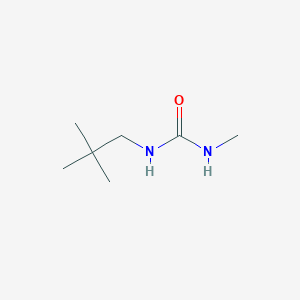
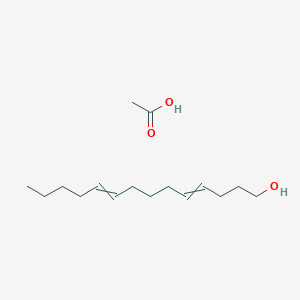
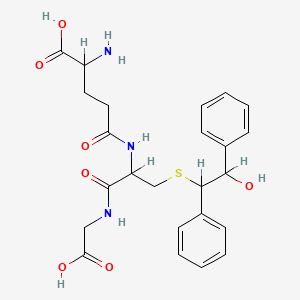
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)
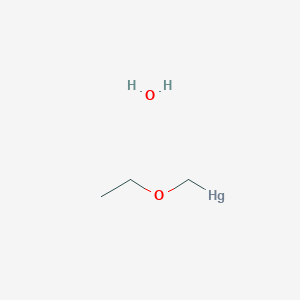
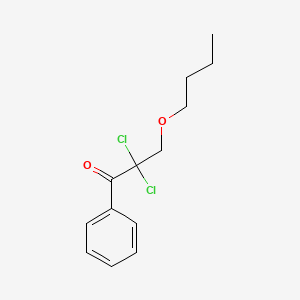
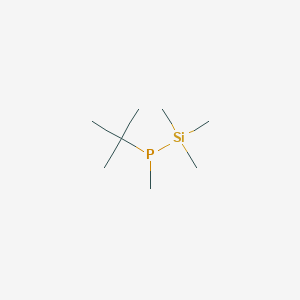
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)
